molecular formula C8H16O2 B1654321 8-Hydroxyoctanal CAS No. 22054-14-4

8-Hydroxyoctanal

Cat. No. B1654321
CAS No.: 22054-14-4
M. Wt: 144.21 g/mol
InChI Key: KXUYLUMVUPFPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04455441

Procedure details

In accordance with the above procedure, but where, in place of 6-hexanolactone, there is used 4-butanolactone, 8-octanolacetone or 10-decanolactone, there is obtained the corresponding 4-hydroxybutanol, 8-hydroxyoctanal or 10-hydroxydecanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
10-decanolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])O[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:14])[O:13][CH2:12][CH2:11][CH2:10]1.[C:15]1(=[O:26])[O:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>>[OH:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:14].[OH:25][CH2:24][CH2:23][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:8].[OH:26][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
10-decanolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCO
Name
Type
product
Smiles
OCCCCCCCC=O
Name
Type
product
Smiles
OCCCCCCCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.